molecular formula C19H15N3O3 B11542677 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11542677
M. Wt: 333.3 g/mol
InChI Key: IKNXAUNSDDFPJB-DEDYPNTBSA-N
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Description

2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and a nitrophenyl group, which are linked through an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(naphthalen-1-yl)acetohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Preparation of 2-(naphthalen-1-yl)acetohydrazide

      Starting materials: Naphthalene-1-carboxylic acid, hydrazine hydrate.

      Reaction conditions: The carboxylic acid is first converted to its corresponding acyl chloride using thionyl chloride. This is then reacted with hydrazine hydrate to form 2-(naphthalen-1-yl)acetohydrazide.

  • Condensation with 3-nitrobenzaldehyde

      Starting materials: 2-(naphthalen-1-yl)acetohydrazide, 3-nitrobenzaldehyde.

      Reaction conditions: The two compounds are mixed in ethanol and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between naphthalene derivatives and nitrophenyl aldehydes. The reaction is generally conducted under reflux conditions in organic solvents such as ethanol or methanol. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound .

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54920.5Cell cycle arrest

Antimicrobial Applications

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pyogenes16 µg/mL

Case Studies

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of various naphthalene derivatives, including this compound on breast cancer cell lines. Results indicated that structural modifications significantly influenced cell viability and apoptosis rates .
  • Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that modifications in the side chains of naphthalene derivatives enhanced their efficacy against specific bacterial strains. This suggests a potential for developing new antimicrobial agents based on this compound .
  • Mechanistic Studies : Research focusing on the interaction between this compound and specific enzymes involved in lipid metabolism demonstrated that certain structural features are critical for binding affinity and inhibition potency, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.

    N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the naphthalene ring, which reduces its potential for π-π interactions.

    Naphthalene-1-carboxylic acid hydrazide: Similar structure but lacks the acetyl group, affecting its reactivity and biological activity.

Uniqueness

2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the naphthalene ring and the nitrophenyl group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

2-(Naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative notable for its potential biological activities. This compound, with a molecular formula of C19H16N4O4 and a molecular weight of approximately 364.4 g/mol, is synthesized through the condensation of naphthalen-1-yl and 3-nitrophenyl moieties, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of naphthalen-1-yl hydrazine with 3-nitrobenzaldehyde under acidic conditions. The structural features of the compound allow for unique interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, naphthalen-2-yl substitutions significantly enhance antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Research indicates that hydrazone derivatives can display cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated improved anticancer activity against Caco-2 cells (human colorectal carcinoma) and A549 cells (human lung carcinoma) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and E. faecium
AnticancerCytotoxic effects on Caco-2 and A549 cells
AntifungalBroad-spectrum activity against Candida

The biological mechanisms underlying the activity of this compound are often linked to:

  • Binding Affinity : Interaction studies reveal that the compound can bind effectively to specific biological targets, which may lead to inhibition of critical cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in microbial cells or cancer cells, ultimately resulting in cell death .
  • Structural Modifications : The presence of nitrophenyl groups enhances electron-withdrawing properties, which can increase the reactivity towards nucleophiles in biological systems.

Case Studies

Several studies have documented the effectiveness of similar hydrazone derivatives:

  • Antibacterial Studies : A study reported that naphthalene-derived compounds exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this structural framework.
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain hydrazones led to a reduction in cell viability in cancer cell lines by over 50%, indicating strong anticancer potential .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15N3O3/c23-19(12-16-8-4-7-15-6-1-2-10-18(15)16)21-20-13-14-5-3-9-17(11-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+

InChI Key

IKNXAUNSDDFPJB-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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